![molecular formula C5H12N2O4S2 B13012669 N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide is a chemical compound with the molecular formula C5H12N2O4S2 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide typically involves the reaction of 2-(1,1-dioxido-3-thietanyl)ethanol with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and substituted compounds with various functional groups replacing the sulfamide group .
Aplicaciones Científicas De Investigación
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide include other thietane derivatives and sulfamide-containing compounds. Examples include:
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfonamide
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-thiourea
Uniqueness
This compound is unique due to its specific combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C5H12N2O4S2 |
|---|---|
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
1,1-dioxo-3-[2-(sulfamoylamino)ethyl]thietane |
InChI |
InChI=1S/C5H12N2O4S2/c6-13(10,11)7-2-1-5-3-12(8,9)4-5/h5,7H,1-4H2,(H2,6,10,11) |
Clave InChI |
DQYYCMWALCLYJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)CCNS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


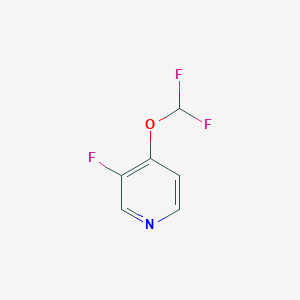
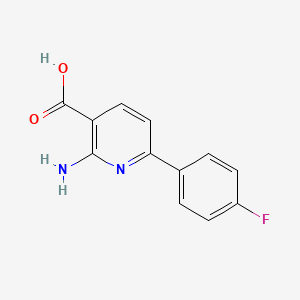

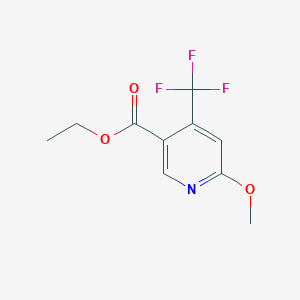
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)


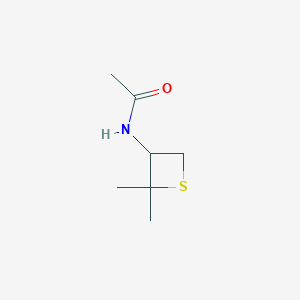
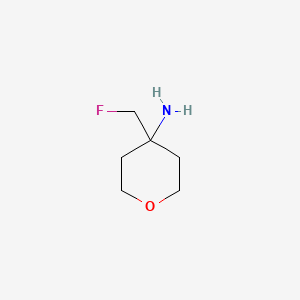
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)

